Dihydroaltenuene B

Tyrosinase Inhibition Melanogenesis Research Hyperpigmentation

Researchers requiring a well-defined *Alternaria* metabolite for tyrosinase studies often face challenges with misassigned structures or confounding antibacterial activity. Dihydroaltenuene B solves this. Its stereochemistry, confirmed by total synthesis, and its distinct bioactivity profile ensure experimental precision. - Selective Tyrosinase Inhibition: Exhibits an IC50 of ~38 µM, comparable to kojic acid, via a distinct dibenzo-α-pyrone scaffold. - Zero Off-Target Antibacterial Activity: Inactive against Gram-positive bacteria, eliminating confounding antimicrobial stress in melanogenesis or cellular assays. - Validated Analytical Standard: An unambiguous molecular entity for verifying *Alternaria* secondary metabolite profiles and SAR studies.

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
Cat. No. B1249505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroaltenuene B
Synonymsdihydroaltenuene B
Molecular FormulaC15H18O6
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC12CC(C(CC1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
InChIInChI=1S/C15H18O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-4,9-10,12,16-18H,5-6H2,1-2H3/t9-,10+,12+,15+/m1/s1
InChIKeyHDWRQDAKGPKDFF-YOLKCXPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroaltenuene B: Structural Identity & Source


Dihydroaltenuene B is a naturally occurring 2-benzopyran mycotoxin produced by various species of the fungal genus *Alternaria* [1]. It belongs to the dibenzo-α-pyrone class of secondary metabolites, sharing structural similarities with well-known *Alternaria* toxins such as alternariol (AOH) and altenuene . The compound's structure, initially misassigned, was later unambiguously revised and confirmed through total synthesis [2]. This established its precise stereochemistry as (2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one, a critical detail for researchers requiring a well-defined molecular entity [3].

Source Naturally occurring dibenzo-α-pyrone from Alternaria fungi.
Stereochemistry Defined absolute configuration via total synthesis; (2S,3S,4aS,10bR).
Primary Activity Reported tyrosinase inhibition comparable to kojic acid; supports melanogenesis research.

Dihydroaltenuene B: Uniqueness Among Analogs


The class of altenuene derivatives, including dihydroaltenuenes and dehydroaltenuenes, exhibits highly divergent biological activity profiles based on subtle structural variations. Substituting Dihydroaltenuene B with a close analog like Dihydroaltenuene A or the structurally similar Altenuene is scientifically unsound due to their contrasting functional outcomes in key assays [1]. The presence or absence of a single double bond or a change in stereochemistry dictates a compound's target specificity. Crucially, while several members of this class demonstrate antibacterial activity against Gram-positive bacteria, Dihydroaltenuene B is distinctly inactive in these assays . Therefore, selecting Dihydroaltenuene B is not a generic choice for a *Alternaria* metabolite but a specific, activity-defined decision for research focused on its unique target profile.

Profile
Dihydroaltenuene B
No Gram‑positive antibacterial activity detected; selective tyrosinase inhibitor context.
Altenuene / Dihydroaltenuene A
Documented antibacterial activity against Gram‑positive strains; multi‑target profile.
Risk
Phenotypic readouts in tyrosinase assays are less likely confounded by antimicrobial stress.
Antibacterial activity may interfere with tyrosinase‑focused endpoint interpretation; data may require additional controls.
Stereochemistry
(2S,3S,4aS,10bR) confirmed by total synthesis; distinct from epimeric analogs.
3‑epi‑dihydroaltenuene A or misassigned structures can alter target binding; stereochemical mismatch may shift activity profile.

Dihydroaltenuene B: Differentiation Evidence


Tyrosinase Inhibition Comparable to Kojic Acid

Dihydroaltenuene B acts as a potent mushroom tyrosinase inhibitor, demonstrating a potency directly comparable to the widely used positive control, kojic acid. This represents the first and only documented report of Dihydroaltenuene B exhibiting this specific activity [1]. The inhibition is mediated by specific hydrogen bonding interactions between the compound's 3-OH and 4'-OH groups and the His244, Met280, and Gly281 residues in the active site of the enzyme, as confirmed by molecular docking studies [1]. This mechanism-based data provides a clear scientific rationale for its use in tyrosinase studies over analogs that may inhibit the enzyme through different, less-characterized interactions.

Tyrosinase inhibition
Head-to-head
IC50 38.33 ± 1.59 µM
Kojic acid: IC50 39.72 ± 1.34 µM
Reported comparable tyrosinase inhibition; supports lead‑scaffold evaluation in melanogenesis research.
Molecular docking suggests interactions with His244, Met280, Gly281. Mushroom tyrosinase model.
Tyrosinase Inhibition Melanogenesis Research Hyperpigmentation

Absence of Antibacterial Activity

In contrast to several of its co-isolated altenuene derivatives, Dihydroaltenuene B (designated as compound 2 in the isolation study) exhibits no antibiotic activity against Gram-positive bacteria. The original isolation study identified that compounds dihydroaltenuene A (1), dehydroaltenuene A (3), dehydroaltenuene B (4), isoaltenuene (5), and altenuene (6) were active in these assays, while Dihydroaltenuene B (2) was not [1]. This negative result is a critical piece of information for scientific selection, as it defines the compound's activity profile and prevents its misuse in antibacterial discovery programs where other family members would be more appropriate .

Antibacterial activity
Head-to-head
Dihydroaltenuene B: No activity detected
Co‑isolated analogs (A, dehydro A/B, isoaltenuene): Active against Gram‑positive strains
Defines activity profile; supports tyrosinase‑focused assay design without antibacterial interference.
Qualitative difference based on disk diffusion / microbroth dilution; strain panel unspecified.
Antibacterial Screening Structure-Activity Relationship (SAR) Target Selectivity

Structural Confirmation via Total Synthesis

The structural identity of Dihydroaltenuene B has been rigorously established. An initial proposed structure was found to be in error, but a subsequent total synthesis effort unambiguously confirmed a revised structure (11) [1]. This synthetic work provides a definitive assignment of its absolute stereochemistry as (2S,3S,4aS,10bR), which is crucial for understanding its specific interactions with biological targets like tyrosinase [2]. In contrast, other members of this family, such as its non-natural epimer 3-*epi*-dihydroaltenuene A, were also synthesized, highlighting the importance of sourcing the correct stereoisomer for activity-dependent studies [1]. Researchers can procure Dihydroaltenuene B with confidence in its defined molecular architecture.

Structure confirmation
Method context
(2S,3S,4aS,10bR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one
Stereochemically defined material; enables reproducible target‑engagement and SAR studies.
Total synthesis revised initial misassignment; distinct from 3‑epi‑dihydroaltenuene A.
Structural Elucidation Total Synthesis Stereochemistry Validation

Dihydroaltenuene B: Research Applications


Tyrosinase Inhibitor Lead Scaffold

Dihydroaltenuene B is an ideal starting point for medicinal chemistry campaigns aimed at developing novel tyrosinase inhibitors. Its potency is comparable to kojic acid (IC50 of ~38 µM vs. ~40 µM) but it features a distinct dibenzo-α-pyrone scaffold [1]. This structural novelty offers the potential for improved selectivity or pharmacokinetic properties over kojic acid and its derivatives. The established molecular docking interactions with key active site residues (His244, Met280, Gly281) provide a clear map for rational structural modifications to enhance potency and target engagement [1].

Selective Chemical Probe for Tyrosinase Research

In cellular or in vivo models where off-target antibacterial activity is a confounding factor, Dihydroaltenuene B is a superior choice over its active co-isolates. Unlike Dihydroaltenuene A and other derivatives, Dihydroaltenuene B lacks antibacterial activity against Gram-positive bacteria [2]. This selectivity simplifies data interpretation when studying the compound's primary effect on tyrosinase activity or melanogenesis, ensuring observed phenotypic changes are not an artifact of antimicrobial stress.

Reference Standard for Alternaria Metabolites

Given its unambiguously revised and confirmed structure via total synthesis, Dihydroaltenuene B serves as a reliable analytical reference standard [3]. Researchers investigating *Alternaria* secondary metabolite profiles or studying the structure-activity relationships (SAR) within the dibenzo-α-pyrone class can use this compound to verify the identity and purity of isolated material. Its well-defined stereochemistry and contrasting bioactivity (tyrosinase inhibition vs. no antibacterial activity) make it a crucial control for comparative studies of this compound family.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor lead optimization
Dibenzo‑α‑pyrone scaffold with reported tyrosinase inhibition comparable to kojic acid
Structure‑activity relationship and target‑engagement validation; molecular docking‑guided modification
Selective tyrosinase probe research
Absence of Gram‑positive antibacterial activity, unlike co‑isolated altenuene analogs
Phenotypic assay interpretation without antibacterial interference; melanogenesis endpoint monitoring
Alternaria metabolite reference standard
Stereochemically defined structure confirmed by total synthesis
Identity and purity verification; comparative metabolite profiling and SAR benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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